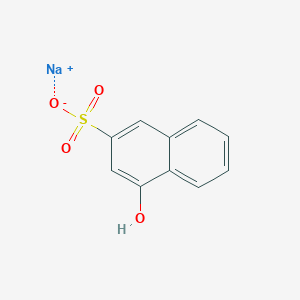
Estradiol hexahydrobenzoate
Overview
Description
Estradiol hexahydrobenzoate is an estrogen medication that has been used for various medical purposes, including menopausal hormone therapy and the treatment of gynecological disorders . It is an ester of estradiol, which is a naturally occurring hormone in the human body. This compound is administered via intramuscular injection and acts as a prodrug of estradiol, meaning it is converted into active estradiol in the body .
Mechanism of Action
Target of Action
Estradiol Hexahydrobenzoate (EHHB) is an estrogen and hence is an agonist of the estrogen receptor , the biological target of estrogens like estradiol . It is an estrogen ester and a prodrug of estradiol in the body . Because of this, it is considered to be a natural and bioidentical form of estrogen .
Mode of Action
EHHB enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA .
Biochemical Pathways
The activation of the MAPK signaling pathway by 17β-estradiol results in enhanced AP-1 DNA binding activity and transcriptional activation . In contrast, inhibition of the c-jun amino-terminal kinase signaling pathway by 17β-estradiol results in repression of AP-1 activity .
Pharmacokinetics
EHHB is given by injection into muscle at regular intervals, for instance once every few weeks . During absorption, the esters are cleaved by endogenous esterases and the pharmacologically active 17β-estradiol is released . The pharmacokinetics of estradiol, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration .
Result of Action
Estradiol acts on the estrogen receptors to relieve vasomotor systems (such as hot flashes) and urogenital symptoms (such as vaginal dryness and dyspareunia) . Estradiol has also been shown to exert favorable effects on bone density by inhibiting bone resorption .
Action Environment
Estrogens have been classified as group 1 carcinogens by the World Health Organization and represent a significant concern given that they are found in surface waters worldwide, and long-term exposure to estrogen-contaminated water can disrupt sexual development in animals . These environmental estrogens can be categorized into four groups: naturally occurring non-steroidal plant estrogens or phytoestrogens; the steroid estrogens – 17β estradiol and estrone from animal and human sources; the mycotoxins, zearalenone and zearalenol; synthetic compounds with phenolic groups .
Biochemical Analysis
Biochemical Properties
EHHB interacts with various biomolecules in the body. As a prodrug of estradiol, it is hydrolyzed to the active compound estradiol after administration .
Cellular Effects
Estradiol, the active form of EHHB, has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce DNA double-strand breaks in A498 cells . In ACHN cells, estradiol treatment led to an increase in reactive oxidative species . These cellular alterations may contribute to the reduced viability of renal cell carcinoma (RCC) cells following estradiol treatment .
Molecular Mechanism
EHHB is an estradiol ester, or a prodrug of estradiol . After administration, the esters are absorbed and subsequently hydrolyzed to the active compound estradiol .
Temporal Effects in Laboratory Settings
It is known that estradiol, the active form of EHHB, has significant effects on various tissues in the human body
Metabolic Pathways
EHHB is involved in the estrogen metabolic pathway. After administration, the esters are absorbed and subsequently hydrolyzed to the active compound estradiol . Estradiol then participates in various metabolic pathways, including those involving enzymes and cofactors .
Transport and Distribution
EHHB is given by injection into muscle at regular intervals . After administration, the esters are absorbed and subsequently hydrolyzed to the active compound estradiol
Subcellular Localization
It is known that estradiol, the active form of EHHB, binds to estrogen receptors in the nucleus
Preparation Methods
The synthesis of estradiol hexahydrobenzoate involves the esterification of estradiol with hexahydrobenzoic acid. This reaction typically requires the use of a catalyst and an appropriate solvent. Industrial production methods often involve the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Estradiol hexahydrobenzoate undergoes various chemical reactions, including hydrolysis, which converts it back into estradiol and hexahydrobenzoic acid. This reaction is catalyzed by esterases in the body. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Scientific Research Applications
Estradiol hexahydrobenzoate has been extensively studied for its applications in medicine, particularly in hormone replacement therapy for menopausal women. It has also been used in the treatment of functional uterine bleeding and as part of feminizing hormone therapy for transgender women . In addition to its medical applications, this compound has been used in research to study the effects of estrogens on various biological processes, including gene expression and cell proliferation .
Comparison with Similar Compounds
Estradiol hexahydrobenzoate is similar to other estradiol esters, such as estradiol benzoate and estradiol valerate. it is unique in its specific ester group, which affects its pharmacokinetics and duration of action. Estradiol benzoate, for example, has a shorter duration of action compared to this compound, making it suitable for different therapeutic applications . Other similar compounds include estrone and estriol, which are also naturally occurring estrogens but differ in their chemical structure and biological activity .
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h8,10,15-16,20-23,26H,2-7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRCALGRJCHPRV-BZDYCCQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934253 | |
| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15140-27-9 | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-cyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15140-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol hexahydrobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015140279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL HEXAHYDROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI3496530P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)






